molecular formula C13H22N2O2 B8109628 Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide

Cat. No.: B8109628
M. Wt: 238.33 g/mol
InChI Key: SBIMVXZHNGBGMZ-TUAOUCFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide is a complex organic compound characterized by its unique structural features, including a pyrano-pyridine core and a cyclobutanecarboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrano-Pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridine ring system.

    Introduction of the Cyclobutanecarboxamide Group: This can be achieved through amide bond formation reactions, where a cyclobutanecarboxylic acid derivative is coupled with the pyrano-pyridine intermediate using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide can be compared with other compounds having similar structural features, such as:

    Pyrano-Pyridine Derivatives: Compounds with similar core structures but different substituents.

Properties

IUPAC Name

N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(9-3-1-4-9)15-11-8-14-7-10-5-2-6-17-12(10)11/h9-12,14H,1-8H2,(H,15,16)/t10-,11+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMVXZHNGBGMZ-TUAOUCFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CNCC3C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.